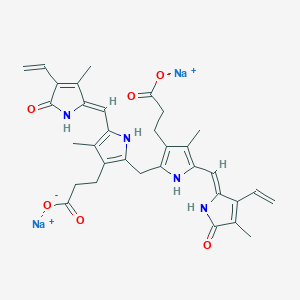

Bilirubin (disodium)

Description

BenchChem offers high-quality Bilirubin (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bilirubin (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H34N4Na2O6 |

|---|---|

Molecular Weight |

628.6 g/mol |

IUPAC Name |

disodium;3-[2-[[3-(2-carboxylatoethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoate |

InChI |

InChI=1S/C33H36N4O6.2Na/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);;/q;2*+1/p-2/b26-13-,27-14-;; |

InChI Key |

XNHLFNMMORFXAO-PDQJREFDSA-L |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Bilirubin (Disodium Salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the disodium salt of bilirubin, specifically focusing on the commercially available and widely studied bilirubin ditaurate disodium salt. This water-soluble analog of unconjugated bilirubin is a critical tool for in vitro research and as a standard in clinical chemistry. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties

Bilirubin disodium ditaurate is a synthetic, water-soluble derivative of bilirubin designed to mimic endogenous conjugated bilirubin.[1] Its enhanced solubility in aqueous solutions makes it an invaluable standard for clinical assays and for in vitro studies where the low solubility of unconjugated bilirubin is a limiting factor.

Note on Data Availability: While extensive research has been conducted on the biological activities of bilirubin and its derivatives, some specific quantitative physicochemical data for bilirubin disodium ditaurate, such as a precise melting point and pKa values, are not consistently reported in publicly available literature or supplier documentation. This is not uncommon for complex biological molecules that may decompose upon heating rather than exhibiting a sharp melting point. The focus of most studies has been on the compound's utility as a clinical standard and its biological effects, rather than an exhaustive characterization of its physical chemistry.

General Properties

The general physicochemical properties of bilirubin disodium ditaurate are summarized in the table below.

| Property | Value | References |

| Chemical Name | 2,2'-[(2,17-diethenyl-1,10,11,19,22,23-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-diyl)bis[(1-oxo-3,1-propanediyl)imino]]bis-ethanesulfonic acid, disodium salt | [1] |

| Synonyms | Bilirubin Ditaurate Disodium Salt, Bilirubin Conjugate (sodium salt) | [1] |

| CAS Number | 68683-34-1 | [2] |

| Molecular Formula | C₃₇H₄₄N₆Na₂O₁₀S₂ | |

| Molecular Weight | 842.9 g/mol | [1][2] |

| Appearance | Crystalline solid; Orange to reddish-brown powder | |

| Storage | -20°C, protect from light, hygroscopic | [3] |

| Stability | ≥ 4 years at -20°C in solid form. Unstable in solution; reconstitute just prior to use. | [1][3] |

Solubility

The solubility of bilirubin disodium ditaurate in various solvents is a key property for its use in research and clinical settings.

| Solvent | Solubility | References |

| Water | 5 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [1] |

| Dimethylformamide (DMF) | 0.25 mg/mL | [1] |

Spectral Properties

The spectral properties of bilirubin disodium ditaurate are fundamental for its quantification and analysis.

| Property | Value | References |

| UV-Vis λmax | 210 nm, 452 nm | [1] |

Experimental Methodologies

This section outlines the general principles of key experimental protocols for characterizing the physicochemical properties of bilirubin disodium ditaurate. Detailed, step-by-step standard operating procedures (SOPs) are often specific to the laboratory and equipment used.

Determination of Aqueous Solubility

A standard method for determining the solubility of a compound like bilirubin disodium ditaurate involves the equilibrium saturation method.

Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient time to reach equilibrium. The saturated solution is then filtered or centrifuged to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined.

General Protocol:

-

Add an excess amount of bilirubin disodium ditaurate to a known volume of high-purity water in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Protect the mixture from light.

-

Separate the undissolved solid from the solution by centrifugation at a high speed.

-

Carefully remove an aliquot of the clear supernatant.

-

Determine the concentration of bilirubin disodium ditaurate in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax (452 nm) and using a standard curve for quantification.

UV-Vis Spectrophotometry for Concentration and Purity

UV-Vis spectrophotometry is a primary method for determining the concentration and assessing the purity of bilirubin solutions.

Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). A full spectral scan can also help identify impurities, which may appear as unexpected peaks or shoulders on the main absorption peak.

Representative Protocol for Generating a Standard Curve:

-

Preparation of Stock Solution: Accurately weigh a known amount of bilirubin disodium ditaurate and dissolve it in a suitable solvent (e.g., DMSO for the primary stock, then diluted in an aqueous buffer) to prepare a stock solution of known concentration.

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to measure absorbance at the λmax of bilirubin disodium ditaurate (452 nm).

-

Use the same solvent/buffer as a blank to zero the instrument.

-

Measure the absorbance of each standard solution.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.

-

The concentration of an unknown sample can then be determined by measuring its absorbance and calculating the concentration using the standard curve equation.

-

The following diagram illustrates a general workflow for this process.

Biological Activity and Signaling Pathways

Beyond its use as a clinical standard, bilirubin is now recognized as a potent signaling molecule with significant antioxidant and anti-inflammatory properties. It can directly interact with and modulate the activity of key cellular receptors. While most studies on signaling have been conducted with unconjugated bilirubin, the use of water-soluble derivatives like the ditaurate salt is crucial for in vitro experiments investigating these pathways.

Activation of PPARα

Bilirubin has been identified as a direct agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism and inflammation.

Activation of the Aryl Hydrocarbon Receptor (AhR)

Bilirubin is also an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.

Conclusion

Bilirubin disodium ditaurate is an essential compound for both clinical diagnostics and fundamental research. Its well-defined chemical structure and solubility in aqueous media provide a reliable standard for the quantification of conjugated bilirubin. Furthermore, the growing understanding of bilirubin as a signaling molecule opens new avenues for research into its therapeutic potential. This guide provides a foundational understanding of its key physicochemical properties and biological activities, serving as a valuable resource for professionals in the fields of life sciences and drug development.

References

An In-depth Technical Guide to the Antioxidant Capacity of Bilirubin (Disodium) Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant mechanisms of bilirubin (disodium) salt, a molecule of increasing interest for its therapeutic potential in diseases mediated by oxidative stress. This document details the core mechanisms, presents quantitative data on its antioxidant capacity, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.

Core Antioxidant Mechanisms

Bilirubin, a product of heme catabolism, has long been recognized for its potent antioxidant properties. Its efficacy is primarily attributed to two interconnected mechanisms: direct radical scavenging and the enzymatic regeneration cycle. The disodium salt of bilirubin is a water-soluble form that retains these antioxidant capabilities.

The Bilirubin-Biliverdin Redox Cycle

The cornerstone of bilirubin's antioxidant action is the bilirubin-biliverdin redox cycle. In this cycle, bilirubin acts as a reducing agent, donating a hydrogen atom to reactive oxygen species (ROS) and becoming oxidized to biliverdin in the process[1][2][3]. Biliverdin is then rapidly reduced back to bilirubin by the enzyme biliverdin reductase (BVR), an ubiquitously expressed enzyme with a high turnover rate[1][4]. This enzymatic regeneration allows for a catalytic cycle where a small amount of bilirubin can scavenge a large number of ROS, amplifying its antioxidant effect significantly[2][4]. This cycle is particularly effective against lipophilic oxidants within cellular membranes[1].

Direct Radical Scavenging

Bilirubin is an effective scavenger of various ROS, including peroxyl radicals and superoxide anions[5][6]. Its lipophilic nature allows it to efficiently protect lipids from peroxidation within cell membranes, a key site of oxidative damage[5][6].

Inhibition of NADPH Oxidase

Bilirubin has been shown to directly inhibit the activity of NADPH oxidase, a key enzyme responsible for the production of superoxide radicals in various cell types, including neutrophils and vascular endothelial cells[5][7][8]. By inhibiting this enzyme, bilirubin reduces the cellular production of ROS at its source.

Quantitative Antioxidant Capacity

The antioxidant capacity of bilirubin has been quantified using various assays. While specific values for the disodium salt are not always distinctly reported from unconjugated bilirubin in the literature, the available data provides a strong indication of its potency.

| Assay Type | Analyte | Result | Reference |

| Cellular Antioxidant Activity (CAA) | Bilirubin | EC50 = 11.4 ± 0.2 nM | [9] |

| DPPH Radical Scavenging | Bilirubin Nanoparticles (0.1%) | IC50 = lowest among tested formulations | [10] |

| ABTS Radical Scavenging | Bilirubin Nanoparticles (0.03%) | IC50 = lowest among tested formulations | [10] |

Note: The IC50 and EC50 values represent the concentration of the substance required to inhibit 50% of the radical activity or to elicit a half-maximal response, respectively. Lower values indicate higher antioxidant potency. The data for nanoparticles suggests that the bioavailability and formulation of bilirubin can influence its measured antioxidant activity.

Key Signaling Pathways

Bilirubin's antioxidant effects are not solely due to direct chemical reactions but also involve the modulation of cellular signaling pathways that regulate the endogenous antioxidant response.

Heme Oxygenase/Biliverdin Reductase Pathway

This fundamental pathway is responsible for the endogenous production of bilirubin. Heme is catabolized by heme oxygenase (HO) to produce biliverdin, which is then converted to bilirubin by biliverdin reductase (BVR)[3][5].

Caption: The Heme Oxygenase pathway for endogenous bilirubin production.

Bilirubin-Biliverdin Antioxidant Redox Cycle

This diagram illustrates the catalytic cycle where bilirubin scavenges ROS and is regenerated by BVR.

Caption: The catalytic bilirubin-biliverdin antioxidant redox cycle.

Nrf2-Mediated Antioxidant Response

Bilirubin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1)[1][2]. This creates a positive feedback loop, enhancing the cell's antioxidant capacity.

References

- 1. researchgate.net [researchgate.net]

- 2. Bilirubin mediated oxidative stress involves antioxidant response activation via Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Nrf2/HO-1 signaling pathway exacerbates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation of Nrf2/HO-1 signaling pathway exacerbates cholestatic liver injury [ouci.dntb.gov.ua]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

The Cellular Odyssey of Bilirubin: An In-Depth Technical Guide to Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bilirubin, long considered a mere waste product of heme catabolism, is now recognized as a complex signaling molecule with a dual role in cellular health and toxicity. Its journey from production to elimination is a tightly regulated process involving specific transport proteins, enzymatic conjugation, and intricate signaling pathways. This technical guide provides a comprehensive overview of the cellular uptake and metabolism of bilirubin, with a particular focus on the disodium salt form commonly used in research. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the key molecular pathways. Understanding the nuances of bilirubin's cellular interactions is critical for elucidating its role in various physiological and pathological states and for the development of novel therapeutic strategies.

Cellular Uptake of Bilirubin

The entry of unconjugated bilirubin (UCB) into hepatocytes is a crucial first step in its detoxification and elimination. While passive diffusion across the cell membrane occurs to some extent due to its lipophilic nature, carrier-mediated transport is the primary and more efficient mechanism.

Key Transporter Proteins

The main transporters responsible for bilirubin uptake are members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3, which are predominantly expressed on the sinusoidal membrane of hepatocytes.

Quantitative Data on Bilirubin Uptake Kinetics

The efficiency of these transporters can be described by their kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax).

| Transporter | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Cell System | Reference |

| OATP1B1 | Unconjugated Bilirubin | 10.14 ± 1.91 | 6.95 ± 0.47 | CHO cells | [1] |

| OATP1B3 | Unconjugated Bilirubin | 7.84 ± 1.43 | 6.75 ± 0.42 | CHO cells | [1] |

| OATP2 (SLC21A6) | [3H]Monoglucuronosyl bilirubin | 0.10 | Not Specified | HEK293 cells | [2] |

| OATP2 (SLC21A6) | [3H]Bisglucuronosyl bilirubin | 0.28 | Not Specified | HEK293 cells | [2] |

| OATP8 (SLC21A8) | [3H]Monoglucuronosyl bilirubin | 0.5 | Not Specified | HEK293 cells | [2] |

Intracellular Metabolism of Bilirubin

Once inside the hepatocyte, unconjugated bilirubin undergoes a critical transformation to a water-soluble form, a process known as conjugation. This is essential for its subsequent excretion into the bile.

The Glucuronidation Pathway

The primary metabolic pathway for bilirubin is conjugation with glucuronic acid, catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[3][4] This reaction occurs in the endoplasmic reticulum and results in the formation of bilirubin monoglucuronide (BMG) and bilirubin diglucuronide (BDG).

Quantitative Data on Bilirubin Glucuronidation

The enzymatic activity of UGT1A1 is a key determinant of bilirubin clearance. Genetic variations in the UGT1A1 gene can lead to reduced enzyme activity and are associated with conditions like Gilbert's syndrome.[5][6]

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | System | Reference |

| UGT1A1 | Bilirubin | ~0.2 | Not Specified | HEK293-expressed UGT1A1 | [7] |

| UGT1A1 | Bilirubin | 0.30 ± 0.02 (S50) | 199 ± 6.1 | HEK293-expressed UGT1A1 | [8] |

Signaling Pathways Modulated by Bilirubin

Beyond its role as a metabolic byproduct, bilirubin actively participates in cellular signaling, influencing a range of processes from antioxidant defense to inflammation and nuclear receptor activation.

Aryl Hydrocarbon Receptor (AhR) Signaling

Bilirubin and its precursor, biliverdin, have been identified as endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in xenobiotic metabolism and immune regulation.[9][10]

Bilirubin-mediated Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Nrf2/HO-1 Antioxidant Response Pathway

Bilirubin can induce the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response. This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[11][12][13]

Bilirubin-induced Nrf2/HO-1 antioxidant response pathway.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling

Bilirubin has been shown to activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism.

Bilirubin activation of the PPARα signaling pathway.

Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) Signaling

Both CAR and PXR are nuclear receptors involved in the detoxification of xenobiotics and endobiotics, including bilirubin. Their activation can lead to the upregulation of genes involved in bilirubin clearance.[14][15]

References

- 1. Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatic uptake of bilirubin and its conjugates by the human organic anion transporter SLC21A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Linking organic anion transporting polypeptide 1B1 and 1B3 (OATP1B1 and OATP1B3) interaction profiles to hepatotoxicity - The hyperbilirubinemia use case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The clinical application of UGT1A1 pharmacogenetic testing: Gene-environment interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Caution with PBPK Modeling Based on the In Vitro Kinetics for Bilirubin Hepatic Uptake and Glucuronidation: Commentary on Dong et al - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. [PDF] Hepatic Uptake of Bilirubin and Its Conjugates by the Human Organic Anion Transporter SLC21A6* | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Bilirubin (Disodium) Salt: A Dichotomous Agent in Neuronal Health

An In-depth Technical Guide on the Neuroprotective and Neurotoxic Properties of Bilirubin

Executive Summary

Bilirubin, a principal metabolic byproduct of heme catabolism, has long been characterized by its dualistic nature within the central nervous system (CNS). While it is widely recognized as a potent neurotoxin at high concentrations, leading to debilitating conditions such as bilirubin-induced neurologic dysfunction (BIND) and kernicterus in neonates, a growing body of evidence highlights its significant neuroprotective capabilities at physiological or slightly elevated levels. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the concentration-dependent neuroprotective versus neurotoxic effects of bilirubin, with a focus on its disodium salt form commonly used in experimental research. We will delve into the core molecular mechanisms, present quantitative data from key studies, detail experimental protocols, and visualize complex pathways to elucidate this critical neurochemical dichotomy.

The Bilirubin Dichotomy: Concentration is Key

The functional role of unconjugated bilirubin (UCB), the form biologically active within the CNS, pivots entirely on its concentration. Specifically, the molar ratio of UCB to its primary carrier protein, human serum albumin (HSA), and the level of unbound, or "free," bilirubin (Bf) are critical determinants of its effect.

-

Neuroprotection: At nanomolar concentrations (typically below 100 nM), bilirubin functions as a powerful antioxidant, effectively scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage. This protective capacity is considered a potential evolutionary advantage in neonates who experience a transient period of hyperbilirubinemia.

-

Neurotoxicity: When the binding capacity of albumin is exceeded and Bf concentrations rise (generally between 100 nM and 1 µM or higher), bilirubin crosses the blood-brain barrier and accumulates in the brain. This accumulation in vulnerable brain regions, such as the basal ganglia, hippocampus, and cerebellum, triggers a cascade of cytotoxic events.

The following diagram illustrates this fundamental concentration-dependent relationship.

Neurotoxic Mechanisms of Bilirubin

At supraphysiological levels, bilirubin initiates a multi-faceted assault on neuronal cells, primarily through membrane disruption, mitochondrial and endoplasmic reticulum (ER) stress, excitotoxicity, and inflammation.

Core Pathological Pathways

-

Oxidative Stress: High levels of UCB induce the production of ROS, leading to lipid peroxidation and protein oxidation. This oxidative damage compromises cell membrane integrity and function.

-

Mitochondrial Dysfunction: Bilirubin directly damages mitochondria, impairing the electron transport chain, reducing energy (ATP) production, and promoting the release of pro-apoptotic factors like cytochrome c.

-

Excitotoxicity: UCB can trigger an excessive release of the neurotransmitter glutamate and over-activate N-methyl-D-aspartate (NMDA) receptors. This leads to a massive influx of Ca2+, activating calcium-dependent enzymes that contribute to apoptosis and necrosis.

-

Inflammatory Response: Bilirubin activates glial cells (microglia and astrocytes), causing them to release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). This sustained neuroinflammatory state exacerbates neuronal injury.

The interconnected nature of these toxic pathways is visualized below.

Quantitative Data on Neurotoxicity

The threshold for bilirubin neurotoxicity is influenced by several factors, including cell maturity, pH, and the presence of albumin. The following table summarizes key quantitative findings from in vitro studies.

| Parameter | Cell Type | UCB Concentration | UCB:HSA Molar Ratio | Observed Effect | Reference |

| Neuronal Damage | Mature Rat Hippocampal Slices | > 100 µM | > 1 | Significant neuronal death | |

| Oxidative Injury | Primary Rat Neurons | 50 - 100 µM | 0.5 - 1 | Increased protein oxidation, lipid peroxidation, and cell death | |

| Impaired Arborization | Immature Hippocampal Neurons | 100 µM | 1 | Reduced axonal and dendritic growth | |

| Cell Death | Rat Cortical Astrocytes & Neurons | 50 - 100 µM | 0.5 - 1 | Increased LDH release and apoptosis, with astrocytes being more susceptible | |

| DNA Damage | Neuronal and Non-neuronal cells | 140 nM (Bf) | N/A | Significant increase in DNA damage |

Neuroprotective Mechanisms of Bilirubin

At physiological or mildly elevated concentrations, bilirubin is a highly effective antioxidant. Its lipophilic nature allows it to efficiently partition into cellular membranes, protecting them from lipid peroxidation.

Core Protective Pathways

The primary neuroprotective mechanism of bilirubin is its ability to scavenge a wide range of ROS, particularly superoxide radicals. This action is crucial in contexts of high metabolic activity or excitotoxicity.

-

Direct ROS Scavenging: Bilirubin directly neutralizes superoxide radicals (O₂·⁻), preventing the formation of more damaging species and mitigating oxidative stress.

-

NMDA Receptor Modulation: By scavenging superoxide generated during NMDA receptor activation, bilirubin prevents excitotoxic damage without interfering with normal neurotransmission.

-

Anti-inflammatory Effects: At low concentrations, bilirubin can inhibit the activation of inflammatory pathways like NF-κB, reducing the production of pro-inflammatory cytokines.

The antioxidant cycle involving bilirubin is depicted below.

Quantitative Data on Neuroprotection

| Parameter | System | Bilirubin Concentration | Observed Effect | Reference |

| Antioxidant Activity | In vitro neuronal cells | < 100 nM (Bf) | Protection against H₂O₂-induced oxidative damage | |

| Anti-inflammatory | In vitro CD4+ T cells | 20 - 150 µM | Inhibition of T cell proliferation |

Key Experimental Protocols & Methodologies

Investigating the dual effects of bilirubin requires robust and well-defined experimental models. Organotypic slice cultures and primary neuronal cultures are frequently employed to study mechanisms in a controlled environment.

Common In Vitro Model: Organotypic Hippocampal Slice Culture

This model preserves the 3D cytoarchitecture of the hippocampus, allowing for the study of complex cell-cell interactions in response to bilirubin.

Detailed Methodology:

-

Slice Preparation: Hippocampi are dissected from P7-P14 rat or mouse pups and sectioned into 350-400 µm thick slices using a McIlwain tissue chopper.

-

Culture: Slices are placed on semi-permeable membrane inserts in 6-well plates containing culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum, supplemented with glucose and L-glutamine). They are maintained at 37°C in a 5% CO₂ incubator. Cultures are allowed to mature for 7 days (immature model) or 14 days (mature model).

-

Bilirubin Treatment:

-

A stock solution of bilirubin (disodium) salt is prepared in DMSO or 0.1 M NaOH.

-

The final treatment medium is prepared by adding bilirubin and human serum albumin (HSA) to serum-free culture medium to achieve the desired UCB concentrations and UCB:HSA molar ratios (e.g., 100 µM UCB with 100 µM HSA for a 1:1 ratio).

-

Culture medium is replaced with the treatment medium, and slices are incubated for a specified duration (e.g., 4, 24, 48, or 72 hours).

-

-

Assessment of Neurotoxicity/Neuroprotection:

-

Cell Death: Propidium Iodide (PI) fluorescence is used to quantify neuronal death in real-time. PI is a fluorescent dye that cannot cross the membrane of live cells, thus labeling the nuclei of dead cells.

-

Oxidative Stress: ROS formation is quantified using fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCF-DA).

-

Apoptosis: TUNEL staining or analysis of nuclear morphology with Hoechst dye is used to identify apoptotic cells.

-

The following diagram outlines this typical experimental workflow.

Implications for Drug Development and Research

The dual nature of bilirubin presents both challenges and opportunities.

-

Therapeutic Potential: Harnessing the potent antioxidant properties of bilirubin is a promising therapeutic avenue. Strategies could involve developing molecules that safely elevate bilirubin to mildly increased, neuroprotective levels or creating stable, non-toxic bilirubin analogs that retain antioxidant capacity.

-

Drug Safety: For drug development professionals, it is crucial to screen compounds for their potential to interfere with bilirubin metabolism and transport. Drugs that displace bilirubin from albumin, inhibit its conjugation by UGT1A1, or block its export can inadvertently increase free bilirubin levels, posing a neurotoxic risk, especially in vulnerable populations.

Conclusion

Bilirubin (disodium) salt is a molecule of profound contrasts in neuroscience. Its role is not fixed but is dynamically dictated by its unbound concentration. While high levels unleash a devastating cascade of neurotoxic events leading to permanent neurological damage, physiological levels confer vital antioxidant protection. A thorough understanding of these opposing mechanisms, the precise concentration thresholds, and the experimental models used to study them is essential for developing novel neuroprotective therapies and ensuring the safety of new chemical entities. Future research should focus on precisely defining the therapeutic window of bilirubin and exploring its modulation for the treatment of neurodegenerative diseases linked to oxidative stress and inflammation.

The Role of Bilirubin Disodium in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bilirubin, traditionally viewed as a mere waste product of heme catabolism, has emerged as a potent endogenous antioxidant with significant cytoprotective properties. Its disodium salt form enhances its solubility, making it a valuable tool for in vitro and in vivo studies of oxidative stress. This technical guide provides an in-depth overview of the role of bilirubin disodium in oxidative stress models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. Evidence suggests that even mild elevations in bilirubin levels can protect against a variety of diseases rooted in oxidative stress, such as cardiovascular and neurodegenerative disorders.[1][2]

Core Mechanisms of Antioxidant Activity

Bilirubin's antioxidant capacity stems from its unique molecular structure, which allows it to efficiently scavenge a wide range of reactive oxygen species (ROS). The primary mechanism involves the donation of a hydrogen atom from its central methylene bridge to a radical, neutralizing it. This process converts bilirubin to biliverdin. The protective effects of bilirubin are amplified through a catalytic cycle where biliverdin is rapidly reduced back to bilirubin by the enzyme biliverdin reductase (BVR), thus regenerating the antioxidant.[1] This recycling mechanism allows a small amount of bilirubin to quench a large flux of ROS.

Quantitative Data on the Antioxidant Efficacy of Bilirubin

The antioxidant potential of bilirubin has been quantified in various experimental settings. The following tables summarize key findings on its efficacy in cell culture models and its impact on markers of oxidative stress.

| Cell Line | Bilirubin Concentration | Outcome | Reference |

| Human Neuroblastoma (SH-SY5Y) | 140 nM | Upregulation of antioxidant response element (ARE) genes: Heme Oxygenase 1 (HO-1) (30-fold), NAD(P)H Quinone Dehydrogenase 1 (NQO1) (5.3-fold), Ferritin Heavy Chain (FTH) (3-fold) | [3] |

| Human Endothelial Cells (EA.hy926) | 0.5 - 100 nM | Concentration-dependent decrease in intracellular ROS |

Table 1: Effect of Bilirubin on Antioxidant Gene Expression and ROS Levels in Vitro

| Patient Population | Observation | Correlation | Reference |

| Type 2 Diabetes Mellitus Patients with Retinopathy | Lower serum total, direct, and indirect bilirubin levels | Inverse correlation between bilirubin levels and the severity of retinopathy | [4][5] |

| Type 2 Diabetes Mellitus Patients | Higher serum malondialdehyde (MDA) levels | Inverse correlation between bilirubin and MDA levels | [4][5] |

Table 2: Correlation of Serum Bilirubin with Oxidative Stress Markers in Human Subjects

Key Signaling Pathways Modulated by Bilirubin

Bilirubin exerts its antioxidant effects not only through direct radical scavenging but also by modulating key signaling pathways involved in the cellular stress response.

Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a central regulator of the antioxidant response. Under basal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress, this inhibition is released, allowing Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Studies have shown that bilirubin can activate this pathway, leading to the upregulation of genes such as heme oxygenase-1 (HO-1), which in turn produces more biliverdin, the precursor to bilirubin, creating a positive feedback loop.[3]

MAP Kinase and NF-κB Signaling Pathways

Emerging evidence suggests that bilirubin may also influence other stress-responsive pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The MAPK pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis, and can be activated by oxidative stress. NF-κB is a key regulator of inflammation, which is closely linked to oxidative stress. By modulating these pathways, bilirubin may exert broader cytoprotective and anti-inflammatory effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antioxidant properties of bilirubin disodium in oxidative stress models.

In Vitro Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of bilirubin disodium using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

Bilirubin disodium

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Ascorbic acid (positive control)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.

-

Preparation of Bilirubin and Control Solutions:

-

Prepare a stock solution of bilirubin disodium in a suitable solvent (e.g., 0.1 M NaOH, then diluted in buffer).

-

Prepare a series of dilutions of the bilirubin stock solution to obtain a range of concentrations to be tested.

-

Prepare a stock solution of ascorbic acid in methanol and a similar series of dilutions.

-

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the various concentrations of bilirubin disodium solutions, ascorbic acid solutions, or the solvent (as a blank) to the wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution with the solvent blank.

-

A_sample is the absorbance of the DPPH solution with the bilirubin or ascorbic acid sample.

-

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of bilirubin disodium. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from the graph.

Measurement of Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay

Objective: To quantify the extent of lipid peroxidation in a biological sample by measuring the levels of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS).

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Malondialdehyde (MDA) standard (e.g., from 1,1,3,3-tetramethoxypropane)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples or lyse cells in an appropriate buffer on ice.

-

Centrifuge the homogenate/lysate to remove cellular debris.

-

-

Assay:

-

To 100 µL of the sample supernatant, add 200 µL of ice-cold 10% TCA to precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 2200 x g for 15 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 200 µL of 0.67% TBA solution.

-

Prepare a standard curve using known concentrations of MDA.

-

Incubate all tubes in a boiling water bath for 10 minutes.

-

Cool the tubes on ice.

-

-

Measurement: Measure the absorbance of the samples and standards at 532 nm.

-

Calculation: Determine the concentration of TBARS in the samples by comparing their absorbance to the MDA standard curve. Results are typically expressed as nmol of MDA equivalents per mg of protein.

Note on Bilirubin Interference: Bilirubin can interfere with the TBARS assay by absorbing light at 532 nm. To correct for this, a sample blank containing the sample and all reagents except TBA can be run in parallel. The absorbance of this blank is then subtracted from the absorbance of the corresponding sample.

Experimental Workflow for Assessing the Cytoprotective Effect of Bilirubin

This workflow outlines the steps to investigate the ability of bilirubin disodium to protect cells from an induced oxidative insult.

Conclusion

Bilirubin disodium is a powerful tool for investigating the mechanisms of oxidative stress and the potential of antioxidant-based therapies. Its ability to directly scavenge ROS and modulate key cellular signaling pathways underscores its physiological importance beyond its role in heme metabolism. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this endogenous antioxidant. Further research is warranted to fully elucidate its complex interactions and to translate these findings into novel clinical applications.

References

- 1. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dpph assay ic50: Topics by Science.gov [science.gov]

- 3. Bilirubin mediated oxidative stress involves antioxidant response activation via Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Association of bilirubin and malondialdehyde levels with retinopathy in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vivo Biodistribution of Bilirubin (Disodium) Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo biodistribution of bilirubin (disodium) salt, a water-soluble form of the endogenous antioxidant and cytoprotective agent, bilirubin. Understanding the pharmacokinetic profile and tissue distribution of administered bilirubin is paramount for the development of bilirubin-based therapeutics for a range of diseases characterized by oxidative stress and inflammation. This document synthesizes available data on the tissue accumulation of bilirubin following systemic administration, outlines detailed experimental methodologies for conducting such studies, and explores the known biological pathways influencing its distribution. All quantitative data are presented in a clear, tabular format to facilitate comparison, and key experimental and physiological processes are visualized using diagrams generated with Graphviz (DOT language) to enhance comprehension.

Introduction

Bilirubin, traditionally viewed as a mere waste product of heme catabolism, is now recognized as a potent endogenous antioxidant with significant cytoprotective properties. Its therapeutic potential is being explored for a multitude of conditions, including ischemic-reperfusion injury, inflammatory diseases, and neurodegenerative disorders. The clinical translation of bilirubin-based therapies necessitates a thorough understanding of its in vivo behavior, particularly its distribution to and accumulation in target organs and tissues. The disodium salt of bilirubin offers improved aqueous solubility, making it a more suitable candidate for parenteral administration in experimental and potentially clinical settings. This guide aims to provide a detailed technical resource on the in vivo biodistribution of bilirubin (disodium) salt for researchers and professionals in the field of drug development.

Quantitative Biodistribution Data

The in vivo distribution of intravenously administered bilirubin is primarily dictated by its binding to albumin in the bloodstream and its rapid uptake and metabolism by the liver. While comprehensive quantitative data for bilirubin (disodium) salt is limited in publicly available literature, studies using radiolabeled bilirubin and animal models with altered bilirubin metabolism provide valuable insights into its tissue disposition. The following table summarizes representative data on bilirubin tissue concentrations from studies in rats. It is important to note that these values can be influenced by the animal model, the dose and formulation of bilirubin administered, and the time points of analysis.

| Tissue | Concentration (nmol/g tissue) - Gunn Rats | Subcellular Distribution in Brain (Relative Concentration) - Normal Rats |

| Liver | High | - |

| Spleen | Moderate | - |

| Kidney | Moderate | - |

| Brain | Low | Myelin: High, Cytoplasm: Moderate, Ribosomes: Moderate, Mitochondria: Moderate |

| Adipose Tissue | Low | - |

| Lung | Low | - |

| Heart | Low | - |

| Pancreas | Low | - |

| Testis | Low | - |

| Skin | Low | - |

Data compiled from studies on Gunn rats, which have a hereditary deficiency in bilirubin glucuronidation, leading to higher tissue accumulation of unconjugated bilirubin[1]. The subcellular brain distribution data is from a study involving intravenous administration of [3H]bilirubin to normal rats[2]. It is important to note that direct quantitative comparisons between these different study designs should be made with caution.

Experimental Protocols

Accurate assessment of the in vivo biodistribution of bilirubin (disodium) salt requires meticulous experimental design and execution. The following protocols provide a general framework for such studies in a rodent model.

Preparation and Administration of Bilirubin (Disodium) Salt Solution

A sterile and stable solution of bilirubin (disodium) salt is crucial for intravenous administration.

Materials:

-

Bilirubin (disodium) salt

-

Sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS), pH 7.4

-

Sterile filters (0.22 µm)

-

Vortex mixer

-

pH meter

Procedure:

-

Under aseptic conditions, accurately weigh the desired amount of bilirubin (disodium) salt.

-

Dissolve the powder in a small volume of sterile saline or PBS. The solution will be alkaline.

-

Gently vortex the solution until the bilirubin is completely dissolved. Protect the solution from light, as bilirubin is light-sensitive.

-

Adjust the pH of the solution to 7.4 using sterile, dilute HCl or NaOH as needed.

-

Bring the solution to the final desired concentration with sterile saline or PBS.

-

Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.

-

Administer the solution to the experimental animals immediately after preparation.

Animal Model and Intravenous Administration

Rodent models, such as rats or mice, are commonly used for biodistribution studies.

Materials:

-

Male or female rats (e.g., Sprague-Dawley, 200-250 g) or mice (e.g., C57BL/6, 20-25 g)

-

Anesthetic (e.g., isoflurane)

-

Insulin syringes with 27-30 gauge needles

-

Heating pad

Procedure:

-

Acclimatize the animals to the housing conditions for at least one week prior to the experiment.

-

Anesthetize the animal using a suitable anesthetic agent.

-

Place the animal on a heating pad to maintain body temperature and to dilate the tail veins for easier injection.

-

Slowly inject the prepared bilirubin (disodium) salt solution intravenously via the lateral tail vein. The injection volume should be appropriate for the animal's weight (e.g., 100-200 µL for a mouse, 500 µL - 1 mL for a rat).

-

Record the exact time of injection.

Tissue Harvesting and Processing

Tissues should be collected at predetermined time points post-injection to assess the temporal distribution of bilirubin.

Materials:

-

Surgical instruments (scissors, forceps)

-

Saline solution (for rinsing)

-

Pre-weighed collection tubes

-

Liquid nitrogen or dry ice

-

Homogenizer

-

Analytical balance

Procedure:

-

At the designated time point, euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Immediately collect blood via cardiac puncture.

-

Perfuse the animal with cold saline to remove blood from the organs, which could interfere with tissue bilirubin measurement.

-

Carefully dissect the organs of interest (e.g., liver, spleen, kidneys, lungs, brain, heart).

-

Rinse each organ with cold saline to remove any remaining blood and gently blot dry.

-

Weigh each organ and record the weight.

-

Snap-freeze the tissues in liquid nitrogen or on dry ice and store them at -80°C until analysis.

Quantification of Bilirubin in Tissues

Quantification of bilirubin in tissue homogenates can be achieved using various analytical techniques. High-performance liquid chromatography (HPLC) is a common and sensitive method.

Materials:

-

Homogenization buffer (e.g., PBS with protease inhibitors)

-

Organic solvent for extraction (e.g., chloroform, methanol)

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

-

Bilirubin standards

Procedure:

-

Thaw the frozen tissue samples on ice.

-

Homogenize a known weight of each tissue in a specific volume of homogenization buffer.

-

Extract bilirubin from the tissue homogenate using an appropriate organic solvent extraction method.

-

Centrifuge the samples to pellet the tissue debris and collect the supernatant containing the extracted bilirubin.

-

Evaporate the solvent and reconstitute the sample in the HPLC mobile phase.

-

Inject the sample into the HPLC system for separation and quantification.

-

Calculate the concentration of bilirubin in the tissue, typically expressed as micrograms or nanomoles of bilirubin per gram of tissue (%ID/g if a radiolabeled compound is used).

Signaling Pathways and Biological Relationships

The biodistribution of exogenous bilirubin is influenced by several physiological pathways, primarily related to its transport and metabolism.

Albumin Binding and Systemic Transport

Upon intravenous administration, bilirubin (disodium) salt rapidly binds to albumin in the bloodstream. This binding is crucial for its transport throughout the body and limits its passive diffusion across cell membranes. The affinity of bilirubin for albumin is high, and this complex is the primary carrier of bilirubin in the circulation.

References

- 1. Bilirubin binding to hepatic Y and Z protein (ligandin): tissue bilirubin concentrations in phenobarbital treated Gunn rats (38466) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subcellular localization of bilirubin in rat brain after in vivo i.v. administration of [3H]bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

Bilirubin's Enigmatic Dance with Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the complex and multifaceted interactions of bilirubin (disodium) salt with cell membranes. Bilirubin, long considered a mere waste product of heme catabolism, is now recognized as a molecule with potent biological activities, capable of exerting both cytotoxic and cytoprotective effects. Its lipophilic nature drives its intimate association with cellular membranes, leading to a cascade of events that can profoundly impact cellular function and fate. This document provides a comprehensive overview of these interactions, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Quantitative Effects of Bilirubin on Cell Membrane Properties

The interaction of bilirubin with cell membranes induces significant alterations in their structural and functional integrity. The following tables summarize the key quantitative data from studies on erythrocytes and mitochondria, two primary targets of bilirubin's effects.

Table 1: Bilirubin-Induced Changes in Erythrocyte Membrane Composition

| Bilirubin-to-Albumin Molar Ratio | Parameter Measured | Observation | Reference |

| > 1 | Cholesterol Content | Release from membrane | [1] |

| > 1 | Total Phospholipids | Release from membrane | [1] |

| 3 | Phosphatidylserine Exposure | Increased number of annexin V-positive cells | [1] |

| > 1 | Phosphatidylethanolamine | Loss from the inner membrane leaflet | [1] |

| > 1 | Phosphatidylserine | Loss from the inner membrane leaflet | [1] |

Table 2: Bilirubin's Impact on Erythrocyte Membrane Dynamics (at 8.6 µM Bilirubin, 15 min incubation)

| pH | Spin Label | Parameter | Observation | Reference |

| 7.0 | 5-DSA | Polarity | Diminished | [2] |

| 7.4 | 5-DSA | Polarity | - | [2] |

| 8.0 | 5-DSA | Polarity | Increased | [2] |

| 7.0 | 7-DSA, 12-DSA, 16-DSA | Fluidity | Progressive enhancement | [2] |

| 7.4 | 7-DSA, 12-DSA, 16-DSA | Fluidity | Progressive enhancement | [2] |

| 8.0 | 7-DSA, 12-DSA, 16-DSA | Fluidity | Progressive enhancement | [2] |

Table 3: Effects of Bilirubin on Mitochondrial Function

| Bilirubin Concentration | Mitochondrial Source | Parameter | Observation | Reference |

| < ~20 µM | Rat Liver, Bovine Heart | Respiration | Increased | [3] |

| > 50 µM | Rat Liver, Bovine Heart | Respiration | Decreased | [3] |

| Micromolar concentrations | Brain | Respiration | Inhibition | [3] |

| Micromolar concentrations | General | Respiratory Control | Abolished | [3] |

| Micromolar concentrations | General | Oxidative Phosphorylation | Uncoupled | [3] |

| ~2.5 µM (Km) | Liver Mitochondria | Swelling | 50% of maximum | [3] |

| ~2.0 µM (Km) | Brain Mitochondria | Swelling | 50% of maximum | [3] |

| - | Developing Rat Brain Neurons | Mitochondrial Transmembrane Potential (ΔΨm) | Diminished | [4] |

| - | Developing Rat Brain Neurons | Mitochondrial Bax Protein Levels | Increased | [4] |

| - | Rat Mitochondria | Membrane Lipid Polarity and Fluidity | Modified (P<0.01) | [5] |

| - | Rat Mitochondria | Protein Mobility | Disrupted (P<0.001) | [5] |

| - | Rat Mitochondria | Cytochrome c Release | Increased (P<0.01) | [5] |

| - | Rat Mitochondria | Oxidative Stress | Increased (P<0.01) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of bilirubin with cell membranes.

Assessment of Phosphatidylserine Exposure in Erythrocytes

Principle: Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. By using a fluorescently labeled Annexin V, cells with exposed PS can be detected and quantified using flow cytometry.

Protocol:

-

Cell Preparation: Isolate human erythrocytes by centrifugation and wash three times with a suitable buffer (e.g., phosphate-buffered saline, PBS). Resuspend the erythrocytes to a concentration of 1 x 10^6 cells/mL in a binding buffer (e.g., 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2).

-

Bilirubin Incubation: Prepare different bilirubin-to-albumin molar ratios in the binding buffer. Add the bilirubin solutions to the erythrocyte suspensions and incubate for a specified time (e.g., 1 hour) at 37°C in the dark.

-

Annexin V Staining: After incubation, wash the cells with binding buffer. Resuspend the cells in 100 µL of binding buffer and add 5 µL of fluorescently labeled Annexin V (e.g., FITC-conjugated).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry. Excite the FITC dye using a 488 nm laser and detect the emission at 530 nm. The percentage of fluorescent cells represents the population with exposed phosphatidylserine.

Measurement of Membrane Fluidity using Electron Paramagnetic Resonance (EPR) Spectroscopy

Principle: EPR spectroscopy with spin labels, such as 5-doxyl-stearic acid (5-DSA), can provide information about the mobility and polarity of the microenvironment within the lipid bilayer. The spin label intercalates into the membrane, and its rotational motion, reflected in the EPR spectrum, is influenced by the fluidity of its surroundings.

Protocol:

-

Membrane Preparation: Prepare erythrocyte ghosts by hypotonic lysis and repeated washing to remove hemoglobin. Reseal the ghosts by incubation in an isotonic buffer.

-

Spin Labeling: Incubate the resealed erythrocyte ghosts with a solution of 5-doxyl stearic acid (in ethanol) at a final concentration of approximately 1-2 mol% of the total membrane lipid. The incubation should be carried out for a sufficient time (e.g., 1-2 hours) at room temperature to allow for the incorporation of the spin label into the membrane.

-

Bilirubin Treatment: Wash the spin-labeled membranes to remove unincorporated spin label. Resuspend the membranes in a buffer at the desired pH and incubate with various concentrations of bilirubin for a defined period (e.g., 15 minutes) at 37°C.

-

EPR Spectroscopy: Transfer the membrane suspension to a quartz capillary tube. Record the EPR spectra using an X-band EPR spectrometer. Typical instrument settings are: microwave frequency ~9.5 GHz, microwave power ~10 mW, modulation frequency 100 kHz, modulation amplitude ~1 G, and a scan range of 100 G.

-

Data Analysis: Analyze the EPR spectra to determine parameters such as the outer hyperfine splitting (2A'//), which is sensitive to the motion and ordering of the spin label. Changes in this parameter indicate alterations in membrane fluidity.[6][7]

Cytochrome c Release Assay

Principle: The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a key event in the intrinsic pathway of apoptosis. This can be detected by separating the cytosolic and mitochondrial fractions of cells and then performing a Western blot to detect the presence of cytochrome c in the cytosol.

Protocol:

-

Cell Culture and Treatment: Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) to the desired confluency. Treat the cells with different concentrations of bilirubin for various time points.

-

Cell Fractionation: Harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors. Homogenize the cells using a Dounce homogenizer.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet the nuclei and unbroken cells.

-

Isolation of Cytosolic and Mitochondrial Fractions: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.

-

Western Blotting: Determine the protein concentration of the cytosolic fractions. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). Incubate the membrane with a primary antibody specific for cytochrome c. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cytochrome c band in the cytosolic fraction indicates its release from the mitochondria.

Signaling Pathways and Experimental Workflows

The interaction of bilirubin with cell membranes triggers a complex network of intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways and experimental workflows.

References

- 1. Bilirubin induces loss of membrane lipids and exposure of phosphatidylserine in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of bilirubin molecular species on membrane dynamic properties of human erythrocyte membranes: a spin label electron paramagnetic resonance spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bilirubin induces apoptosis via the mitochondrial pathway in developing rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bilirubin directly disrupts membrane lipid polarity and fluidity, protein order, and redox status in rat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electron spin resonance studies of changes in membrane fluidity of Chinese hamster ovary cells during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to Novel Bilirubin Targets

For Immediate Release

A deep dive into the molecular mechanisms of bilirubin (disodium) reveals promising new targets for therapeutic intervention in inflammatory and metabolic diseases. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the latest findings, including detailed experimental protocols and quantitative data to accelerate the discovery of novel bilirubin-based therapies.

Bilirubin, long considered a mere waste product of heme metabolism, is now emerging as a potent signaling molecule with significant antioxidant and anti-inflammatory properties. This guide illuminates the key molecular pathways through which bilirubin and its water-soluble disodium salt exert their therapeutic effects, providing a roadmap for the development of next-generation treatments. At the core of bilirubin's protective effects are its interactions with a range of cellular targets, including nuclear receptors and protein kinases, as well as its ability to modulate critical signaling cascades.

Key Therapeutic Targets and Signaling Pathways

Recent research has identified several key molecular targets for bilirubin, opening up new avenues for drug discovery:

-

Nuclear Receptors: Bilirubin acts as a ligand for several nuclear receptors, including Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and the Aryl Hydrocarbon Receptor (AhR). Activation of these receptors plays a crucial role in regulating lipid metabolism, inflammation, and cellular defense mechanisms.

-

NF-κB Signaling Pathway: Bilirubin has been shown to inhibit the pro-inflammatory NF-κB signaling pathway, a central mediator of the inflammatory response. This inhibition is a key mechanism behind bilirubin's potent anti-inflammatory effects.[1][2][3]

-

Protein Kinases: Bilirubin exhibits inhibitory activity against a range of protein kinases, including Protein Kinase C (PKC).[4][5][6] By modulating the activity of these enzymes, bilirubin can influence a wide array of cellular processes, from signal transduction to cell proliferation.

Quantitative Data Summary

To facilitate comparative analysis and aid in experimental design, the following tables summarize key quantitative data on the interaction of bilirubin with its molecular targets.

| Target | Parameter | Value | Reference |

| PPARα | Binding Affinity (Kd) | 5.13 µM | |

| Functional Activity (EC50) | 9.0 µM | ||

| Protein Kinase C | Inhibition (IC50) - Homogenate | 45 µmol/l | [4] |

| Inhibition (IC50) - Cytosolic Fraction | 75 µmol/l | [4] | |

| Inhibition (IC50) - Membranous Fraction | 75 µmol/l | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the therapeutic targets of bilirubin.

Bilirubin Disodium Salt Solution Preparation

Bilirubin disodium salt, a water-soluble form of bilirubin, is recommended for cell culture experiments.

-

Solubility: Bilirubin disodium salt is soluble in water at a concentration of 10 mg/mL.[7]

-

Preparation of Stock Solution:

-

Dissolve bilirubin disodium salt in sterile, cell culture-grade water to a final concentration of 10 mg/mL.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

Prepare aliquots and store at -20°C, protected from light.

-

-

Working Solution:

-

Thaw an aliquot of the stock solution at room temperature, protected from light.

-

Dilute the stock solution in the appropriate cell culture medium to the desired final concentration for your experiment. Note: It is recommended to prepare fresh working solutions for each experiment as bilirubin is light-sensitive and can degrade over time.

-

PPARα Reporter Assay

This protocol outlines a luciferase-based reporter assay to quantify the activation of PPARα by bilirubin.

-

Materials:

-

HEK293T cells

-

PPARα reporter plasmid (containing a PPAR response element driving luciferase expression)

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Bilirubin disodium salt

-

-

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPARα reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of bilirubin disodium salt or a known PPARα agonist (e.g., GW7647) as a positive control.[8] Include a vehicle control (medium with the same concentration of solvent used to dissolve the bilirubin).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of bilirubin to determine the EC50 value.

-

NF-κB Luciferase Reporter Assay

This assay measures the inhibitory effect of bilirubin on NF-κB activation.

-

Materials:

-

HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene

-

Tumor Necrosis Factor-α (TNF-α) or Lipopolysaccharide (LPS) to induce NF-κB activation

-

Bilirubin disodium salt

-

Luciferase assay system

-

-

Procedure:

-

Cell Seeding: Seed the NF-κB reporter HEK293 cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with varying concentrations of bilirubin disodium salt for 1-2 hours.

-

Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL), in the continued presence of bilirubin. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the cells for 6-24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each bilirubin concentration relative to the stimulated control. Plot the percentage of inhibition against the bilirubin concentration to determine the IC50 value.

-

Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay

This assay determines the ability of bilirubin to bind to the AhR.

-

Principle: This assay is based on the principle of competitive binding, where the ability of bilirubin to displace a known high-affinity radiolabeled ligand from the AhR is measured.

-

Materials:

-

Cytosolic extracts from cells expressing AhR (e.g., Hepa-1c1c7 cells)

-

Radiolabeled AhR ligand (e.g., [³H]TCDD)

-

Bilirubin disodium salt

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and counter

-

-

Procedure:

-

Incubation: In a microfuge tube, incubate the cytosolic extract with a fixed concentration of the radiolabeled AhR ligand in the presence of varying concentrations of unlabeled bilirubin or a known AhR ligand (e.g., TCDD) as a competitor.

-

Separation of Bound and Free Ligand: After incubation, add HAP slurry to each tube to adsorb the ligand-receptor complexes. Centrifuge to pellet the HAP.

-

Washing: Wash the HAP pellet to remove any unbound radioligand.

-

Quantification: Resuspend the final HAP pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity in the pellet is proportional to the amount of radiolabeled ligand bound to the AhR. A decrease in radioactivity in the presence of bilirubin indicates competitive binding. Plot the percentage of specific binding against the concentration of bilirubin to determine the IC50 or Ki value.

-

Visualizing the Pathways and Workflows

To further elucidate the complex interactions and experimental processes, the following diagrams have been generated.

Figure 1: Overview of Bilirubin's therapeutic signaling pathways.

Figure 2: Workflow for the PPARα reporter assay.

Figure 3: Workflow for the NF-κB inhibition assay.

This guide provides a solid foundation for researchers to explore the therapeutic potential of bilirubin. The detailed protocols and quantitative data presented herein are intended to streamline experimental workflows and accelerate the discovery of novel drug candidates targeting these promising pathways. The continued investigation into the multifaceted roles of bilirubin is poised to yield innovative treatments for a wide range of human diseases.

References

- 1. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bilirubin effect on endothelial adhesion molecules expression is mediated by the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bilirubin inhibits protein kinase C activity and protein kinase C-mediated phosphorylation of endogenous substrates in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of inhibitory action of bilirubin on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documentsdelivered.com [documentsdelivered.com]

- 7. Bilirubin Conjugate, Ditaurate, Disodium, Solid, Sigma-Aldrich [merckmillipore.com]

- 8. indigobiosciences.com [indigobiosciences.com]

The Neurotoxic Impact of Bilirubin on Neuronal Development and Synaptic Transmission: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unconjugated bilirubin (UCB), a metabolic byproduct of heme catabolism, can accumulate to neurotoxic levels, particularly in neonates, leading to a condition known as kernicterus. This guide provides a comprehensive technical overview of the molecular and cellular effects of disodium bilirubin on neuronal development and synaptic transmission. We delve into the intricate signaling pathways implicated in bilirubin-induced neuronal damage, present quantitative data from key studies in a structured format, and provide detailed experimental protocols for researchers investigating this critical area of neurotoxicology. The guide also includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction

Neonatal jaundice, characterized by hyperbilirubinemia, is a common and usually benign condition. However, severe cases can lead to the accumulation of unconjugated bilirubin in the brain, causing significant neurological damage.[1][2] Bilirubin's lipophilic nature allows it to cross the blood-brain barrier, where it exerts its toxic effects on various neural cell types, with immature neurons being particularly vulnerable.[1][3] The consequences of bilirubin neurotoxicity range from subtle neurological dysfunctions to severe and permanent conditions like cerebral palsy and hearing loss.[1] This guide aims to provide a detailed technical resource for professionals engaged in research and development related to bilirubin-induced neurological damage.

Effects of Bilirubin on Neuronal Development

Bilirubin significantly impairs several critical stages of neuronal development, including neurite outgrowth, synaptogenesis, and overall neuronal survival.

Impairment of Neurite Outgrowth and Synaptogenesis

Exposure to UCB has been shown to reduce the length and complexity of both axons and dendrites.[1][4] This structural impairment directly impacts the formation of synapses, the crucial junctions for neuronal communication. Studies have demonstrated that bilirubin exposure leads to a significant reduction in synapse density.[4] These effects are not merely transient; even a brief exposure to high levels of UCB can have lasting consequences on neuronal morphology and connectivity.[1]

Induction of Neuronal Apoptosis

Bilirubin is a potent inducer of apoptosis, or programmed cell death, in neurons.[5][6] This process is a key contributor to the neuronal loss observed in bilirubin encephalopathy. The apoptotic cascade is initiated through multiple pathways, with the mitochondrial pathway playing a central role.

Impact of Bilirubin on Synaptic Transmission

Beyond its structural effects, bilirubin directly interferes with the functional aspects of synaptic transmission.

Excitotoxicity and Glutamate Metabolism

A primary mechanism of bilirubin-induced neuronal damage is excitotoxicity, which is triggered by excessive activation of glutamate receptors.[1] Bilirubin disrupts glutamate homeostasis by increasing its release from neurons and astrocytes and inhibiting its uptake by astrocytes.[1] This leads to an accumulation of glutamate in the synaptic cleft, causing overstimulation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, resulting in an influx of calcium ions and subsequent neuronal injury.[1][7]

Alterations in Synaptic Plasticity

Long-term potentiation (LTP) and long-term depression (LTD) are cellular models of learning and memory that depend on the precise regulation of synaptic strength. Bilirubin has been shown to impair both LTP and LTD in the hippocampus, a brain region critical for these functions.[7][8] This impairment is linked to the proteolytic cleavage of NMDA receptor subunits, which are essential for the induction of synaptic plasticity.[7]

Effects on Neurotransmitter Release

Bilirubin can also directly affect the machinery of neurotransmitter release. It has been shown to inhibit the phosphorylation of synapsin I, a synaptic vesicle-associated protein that regulates the release of neurotransmitters.[9] This inhibition is dose- and time-dependent and affects both basal and depolarization-induced neurotransmitter release.[9] Furthermore, bilirubin can increase the frequency of inhibitory postsynaptic currents, potentially by activating presynaptic protein kinase A.[1][10]

Signaling Pathways in Bilirubin Neurotoxicity

Several interconnected signaling pathways are dysregulated by bilirubin, leading to the observed neuronal damage.

The NMDA Receptor-CREB-BDNF Signaling Pathway

The N-methyl-D-aspartate (NMDA) receptor-cAMP response element-binding protein (CREB)-brain-derived neurotrophic factor (BDNF) pathway is crucial for neuronal survival, growth, and synaptic plasticity.[11][12] Bilirubin exposure leads to a downregulation of this pathway. Specifically, it reduces the expression of the NMDA receptor subunit NR2B, decreases the phosphorylation of CREB (pCREB), and lowers the levels of mature BDNF (mBDNF).[4][13] The inhibition of this pathway is a key contributor to the observed reductions in neurite outgrowth and synaptogenesis.[4]

The Mitochondrial Apoptosis Pathway

Bilirubin directly targets mitochondria, leading to the initiation of the intrinsic apoptotic pathway.[5][6] It causes mitochondrial membrane depolarization and promotes the translocation of the pro-apoptotic protein Bax to the mitochondria.[5] This, in turn, leads to the release of cytochrome c from the mitochondria into the cytosol.[5] Cytosolic cytochrome c then activates caspase-3, a key executioner caspase, which cleaves various cellular substrates, ultimately leading to cell death.[5]

References

- 1. Effects of bilirubin on the development and electrical activity of neural circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of bilirubin on the development and electrical activity of neural circuits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bilirubin-Induced Neurological Damage: Current and Emerging iPSC-Derived Brain Organoid Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bilirubin impairs neuritogenesis and synaptogenesis through NMDAR-CREB-BDNF signaling [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 7. Unconjugated Bilirubin Exposure Impairs Hippocampal Long-Term Synaptic Plasticity [figshare.com]

- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 9. Bilirubin decreases phosphorylation of synapsin I, a synaptic vesicle-associated neuronal phosphoprotein, in intact synaptosomes from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Brain-derived neurotrophic factor uses CREB and Egr3 to regulate NMDA receptor levels in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]